2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde
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Overview
Description
2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde is an organic compound with the molecular formula C10H7F5O It is characterized by the presence of a benzaldehyde group substituted with a methyl group and a pentafluoroethyl group
Preparation Methods
The synthesis of 2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde typically involves the introduction of the pentafluoroethyl group to a benzaldehyde derivative. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Scientific Research Applications
2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and influencing its distribution within biological systems .
Comparison with Similar Compounds
2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:
2-methyl-4-(trifluoromethyl)benzaldehyde: This compound has a trifluoromethyl group instead of a pentafluoroethyl group, resulting in different chemical and physical properties.
4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde: Lacks the methyl group, which can influence its reactivity and applications.
2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid: An oxidized form of the benzaldehyde, used in different chemical contexts.
Properties
CAS No. |
2624137-56-8 |
---|---|
Molecular Formula |
C10H7F5O |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
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